
Sodium isethionate
Overview
Description
Preparation Methods
Isethionic acid sodium salt can be synthesized through several methods:
Reaction of Ethylene Oxide with Aqueous Sodium Bisulfite: This is the most common method.
Hydrolysis of Carbyl Sulfate: Carbyl sulfate, derived from the sulfonation of ethylene, undergoes hydrolysis to form isethionic acid sodium salt.
Reaction of Sulfur Trioxide with Ethanol: This method, discovered by Heinrich Gustav Magnus in 1833, involves the reaction of solid sulfur trioxide with ethanol.
Chemical Reactions Analysis
Isethionic acid sodium salt undergoes various chemical reactions:
Dehydration: Dehydration of isethionic acid sodium salt results in the formation of vinylsulfonic acid.
Substitution Reactions: It can participate in substitution reactions where the sulfonic acid group is replaced by other functional groups.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox reactions under certain conditions.
Scientific Research Applications
Applications in Personal Care Products
Cleansing Agents:
Sodium isethionate serves as a primary surfactant in various personal care products, including:
- Facial cleansers
- Bar soaps
- Shower gels
- Liquid soaps
- Bath products such as bath bombs and butters
Its mildness makes it ideal for formulations targeting delicate or sensitive skin types, often replacing harsher surfactants derived from animal sources .
Hair Care:
In hair care formulations, this compound acts as a conditioning agent that enhances the texture and manageability of hair. It is commonly found in:
- Shampoos
- Conditioners
- Styling products
Applications in Detergents
This compound plays a crucial role in the formulation of synthetic detergents, particularly in:
- Detergent bars : It improves the processing of detergent bars containing coconut acyl isethionate .
- Liquid detergents : Its surfactant properties contribute to effective cleaning performance while maintaining skin compatibility .
Case Study 1: High Efficiency Liquid Chromatography (HPLC) Method
A study developed an HPLC method to analyze this compound content in detergent formulations. This method demonstrated high sensitivity with a detection limit of 0.02 µg/mL and recovery rates between 95.2% and 98.3%, ensuring quality control in product formulations .
Case Study 2: Environmental Impact
Research indicates that sodium cocoyl isethionate, a derivative of this compound, is biodegradable and environmentally friendly. This characteristic makes it suitable for sustainable product development, addressing consumer demand for eco-friendly formulations .
Data Table: Applications of this compound
Application Area | Specific Uses | Benefits |
---|---|---|
Personal Care | Facial cleansers, bar soaps | Mildness, effective cleansing |
Shower gels, liquid soaps | Suitable for sensitive skin | |
Hair Care | Shampoos, conditioners | Improves hair texture |
Styling products | Enhances manageability | |
Detergents | Synthetic detergent bars | Improves processing and cleaning efficacy |
Liquid detergents | Maintains skin compatibility |
Mechanism of Action
The mechanism of action of isethionic acid sodium salt involves its role as a surfactant. It reduces the surface tension of water, allowing it to mix with oils and dirt, which can then be rinsed away. In biological systems, it may act as an intermediate in the metabolism of taurine .
Comparison with Similar Compounds
Isethionic acid sodium salt is unique due to its mildness and biodegradability. Similar compounds include:
Sodium Lauryl Sulfate: While effective as a surfactant, it is harsher on the skin compared to isethionic acid sodium salt.
Sodium Lauroyl Isethionate: This compound is a fatty acid ester of isethionic acid and is also used in personal care products for its mildness.
Sodium Cocoyl Isethionate: Another fatty acid ester, it is used in similar applications and is known for being gentle on the skin.
Biological Activity
Sodium isethionate, also known as sodium 2-hydroxyethyl sulfonate, is a surfactant widely used in personal care products due to its mildness and effectiveness. This article explores its biological activity, including toxicity studies, mutagenicity assessments, and applications in various formulations.
- Chemical Formula : C₂H₅NaO₄S
- Molecular Weight : 148.12 g/mol
- CAS Number : 1562-00-1
- EC Number : 216-343-6
This compound is synthesized through the reaction of ethylene oxide with sodium hydrogen sulfite, resulting in a colorless, non-hygroscopic solid that dissolves easily in water .
Toxicity Studies
A series of toxicity studies have been conducted to evaluate the safety profile of this compound:
- Acute Toxicity : In an acute oral toxicity study on Wistar rats, the LD50 was determined to be greater than 5000 mg/kg body weight. No significant clinical signs of toxicity were observed .
- Repeated Dose Toxicity : A 91-day study administered doses of 50, 200, or 1000 mg/kg body weight/day. The no-observed-adverse-effect level (NOAEL) was established at 200 mg/kg body weight/day. Notable findings included increased spleen weights and liver changes at the highest dose, although these effects were reversible post-recovery .
- Developmental Toxicity : In developmental studies on pregnant rats, this compound was administered at doses of 0, 50, 200, or 1000 mg/kg body weight from day 0 to day 20 of gestation. No teratogenic effects were observed, and the maternal NOAEL was considered to be 1000 mg/kg .
Mutagenicity Studies
This compound has been extensively tested for mutagenic potential:
- Ames Test : This test involved several strains of Salmonella typhimurium and E. coli to assess mutagenicity. Results showed no dose-dependent increase in revertant colonies, indicating that this compound is not mutagenic .
- Mouse Lymphoma Assay : In this assay, this compound was tested up to concentrations of 1500 μg/mL with and without metabolic activation. No significant increase in mutant colony numbers was observed, further supporting its non-mutagenic profile .
Applications in Personal Care Products
This compound's properties make it suitable for various applications:
- Surfactant Properties : It acts as a surfactant in soaps and shampoos due to its ability to reduce surface tension and enhance foaming properties while being gentle on the skin .
- Skin Compatibility : Its mildness makes it ideal for sensitive skin formulations, often included in baby products and cleansers designed for delicate skin types .
- Stability and Performance : this compound improves the stability of formulations in hard water conditions and reduces soap residue on the skin. It enhances the overall sensory experience by providing a rich lather without irritation .
Case Studies
Several case studies highlight the effectiveness and safety of this compound in personal care formulations:
- Baby Shampoo Formulation : A formulation containing this compound demonstrated superior mildness compared to traditional surfactants while maintaining effective cleansing properties. Clinical trials confirmed a lower incidence of irritation among users with sensitive skin types.
- Facial Cleansers : Products formulated with this compound showed improved user satisfaction due to its moisturizing properties and reduced irritation compared to other cleansing agents.
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing high-purity sodium isethionate derivatives, and how can impurities be minimized?
- Sodium lauroyl isethionate (SLI) synthesis involves recrystallization in methanol to achieve 98% purity, as demonstrated by turbidimetric solubility analysis and thermogravimetric decomposition studies . Impurities like sodium chloride or residual fatty acids can arise during synthesis; these are quantified via dynamic vapor sorption and controlled through iterative recrystallization steps .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices?
- Ion chromatography with conductivity detection using a phthalic acid-methanol mobile phase (pH 2.5) effectively separates isethionate from chloride and ester surfactants . This method is critical for analyzing commercial samples or biological extracts where interference from sulfonates or salts is common .
Q. How do physicochemical properties (e.g., critical micellar concentration, thermal stability) inform experimental design for this compound-based systems?
- Surface tension measurements at 20°C reveal a CMC of 5.4 mM for purified SLI, with decomposition onset at 330°C via thermogravimetric analysis . These parameters guide surfactant concentration ranges in colloidal studies and stability assessments under thermal stress .
Advanced Research Questions
Q. What genetic and enzymatic pathways govern microbial dissimilation of isethionate, and how can these be experimentally validated?
- In Chromohalobacter salexigens, an eight-gene cluster (e.g., Csal_0153–Csal_0161) encodes taurine-to-isethionate conversion via ABC transporters, aminotransferases, and NADPH-dependent sulfoacetaldehyde reductase . Reverse transcription PCR (RT-PCR) confirms inducible transcription of transporter genes (tauAB₁B₂C) and reductase (isfD) . Similar clusters in Cupriavidus necator involve membrane-bound isethionate dehydrogenase (iseJ) and transporter (iseU), validated via growth assays and enzyme activity measurements .
Q. How do enzymatic oxidation mechanisms of isethionate differ across bacterial species, and what inhibitors affect these pathways?
- Isethionate dehydrogenase in C. salexigens requires FAD and is inhibited by thiol reagents (e.g., N-ethylmaleimide) and carbonyl-blocking agents . In contrast, C. necator’s IseJ operates via a distinct redox mechanism, necessitating comparative kinetic assays with purified enzymes .
Q. What experimental strategies resolve contradictions in reported physicochemical data (e.g., CMC values) for this compound derivatives?
- Discrepancies in CMC values (e.g., 5.4 mM vs. higher literature values) may arise from purity differences. Repeat recrystallization and surface tension measurements under controlled humidity (e.g., dynamic vapor sorption at 87% RH) ensure data reproducibility .
Q. How can gene cluster homology modeling predict isethionate metabolism in understudied bacterial taxa?
- Comparative genomics identifies conserved operons (e.g., tauR-isfD-iseU) in marine gammaproteobacteria. Transcriptional profiling (RNA-seq) and heterologous expression in model organisms (e.g., E. coli) validate predicted pathways .
Q. Methodological Guidance
Designing experiments to assess isethionate’s role in sulfonate cycling:
- Use stable isotope probing (¹³C-taurine) to track isethionate formation in microbial consortia. Couple this with mass spectrometry to identify intermediates like sulfoacetaldehyde .
Addressing analytical challenges in detecting isethionate degradation products:
- Employ LC-MS/MS with negative-ion mode for sulfoacetaldehyde and sulfite detection, as these compounds are labile and require rapid quenching (e.g., flash-freezing) during extraction .
Optimizing gene expression studies for isethionate-related enzymes:
Properties
CAS No. |
1562-00-1 |
---|---|
Molecular Formula |
C2H6NaO4S |
Molecular Weight |
149.12 g/mol |
IUPAC Name |
sodium;2-hydroxyethanesulfonate |
InChI |
InChI=1S/C2H6O4S.Na/c3-1-2-7(4,5)6;/h3H,1-2H2,(H,4,5,6); |
InChI Key |
GTDMIKVRZPGMFX-UHFFFAOYSA-N |
SMILES |
C(CS(=O)(=O)[O-])O.[Na+] |
Isomeric SMILES |
C(CS(=O)(=O)[O-])O.[Na+] |
Canonical SMILES |
C(CS(=O)(=O)O)O.[Na] |
Key on ui other cas no. |
1562-00-1 |
physical_description |
Liquid White crystalline powder; [MSDSonline] |
Related CAS |
107-36-8 (Parent) |
Synonyms |
Acid, Hydroxyethylsulfonic Acid, Isethionic Hydroxyethylsulfonic Acid Isethionate, Sodium Isethionic Acid Isethionic Acid Monoammonium Salt Isethionic Acid Monopotassium Salt Isethionic Acid Monosodium Salt Sodium Isethionate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.